molecular formula C7H11N3O2 B13302815 2-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

2-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B13302815
M. Wt: 169.18 g/mol
InChI Key: RKOSBQIEIQENMY-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a propanoic acid moiety, with a methyl group at the second position of the propanoic acid and another methyl group at the first position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with 1-methyl-1H-1,2,4-triazole under specific conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ environmentally benign conditions and atom-economical approaches to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-2-(2-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-8-4-9-10(5)3/h4H,1-3H3,(H,11,12)

InChI Key

RKOSBQIEIQENMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NN1C)C(=O)O

Origin of Product

United States

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